

BMS-986143: A Reversible BTK Inhibitor for Preclinical Research

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Compound of Interest		
Compound Name:	BMS-986143	
Cat. No.:	B15577291	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. [1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. [3] **BMS-986143** is a potent and selective, orally active, reversible inhibitor of BTK.[4][5] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the BTK active site, **BMS-986143**'s reversible nature offers a valuable tool for studying the dynamic effects of BTK inhibition and may present a different safety profile.[5][6] These application notes provide detailed protocols for utilizing **BMS-986143** as a tool compound for in vitro and in vivo research.

Data Presentation Biochemical and Cellular Activity of BMS-986143



Parameter	IC50	Assay Type	Cell Line/System	Reference
Biochemical Activity				
ВТК	0.26 nM	Cell-free Recombinant enzymatic assay BTK		[4]
Cellular Activity				
BTK Inhibition	6.9 ± 3.4 nM	Ramos Cellular Assay	Ramos (Burkitt's Lymphoma)	[4]
BTK Inhibition	25 ± 19 nM	Human Whole Blood Assay	Human Whole Blood	[4]
Calcium Flux	7 ± 3 nM	Calcium Flux Assay	Ramos B Cells	[4]
B-Cell Proliferation	1 ± 0.4 nM	Proliferation Assay	Human Peripheral B Cells	[4]
CD86 Expression	1 ± 0.5 nM	Surface Marker Expression	Peripheral B Cells	[4]
TNFα Production	2 nM	Cytokine Release Assay	Human PBMC	[4]
FcyR Signaling	2 nM	Immune Complex Stimulation	РВМС	[4]
Basophil Activation (CD63)	54 nM	FcɛRI Signaling	Human Whole Blood	[4]

Kinase Selectivity Profile of BMS-986143

BMS-986143 exhibits high selectivity for BTK. In a broad kinase panel screening, only a few other kinases, primarily from the Tec family to which BTK belongs, were inhibited with less than



100-fold selectivity.[7][8]

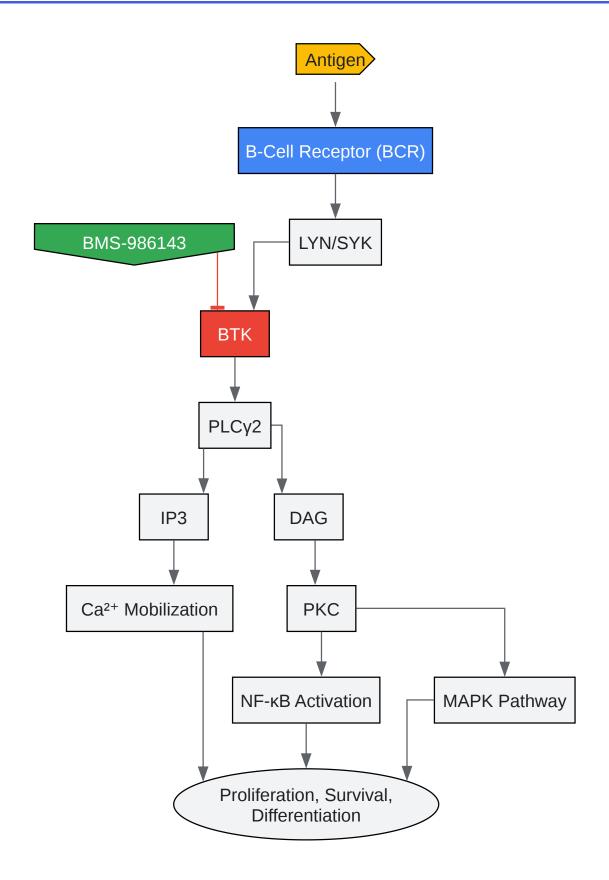
Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)	Kinase Family	Reference
ВТК	0.5	1	Tec	[7][8]
TEC	3 nM	6	Tec	[4]
BLK	5 nM	10	Src	[4]
ВМХ	7 nM	14	Tec	[4]
TXK	10 nM	20	Tec	[4]
FGR	15 nM	30	Src	[4]
YES1	19 nM	38	Src	[4]
ITK	21 nM	42	Tec	[4]

Pharmacokinetic Properties of BMS-986143

Species	Administr ation	Dose	Cmax (µM)	T1/2 (h)	Oral Bioavaila bility (%)	Referenc e
Mouse	Oral	6 mg/kg	4.3	3.6	100%	[4]
Dog	Oral	2 mg/kg	1.2	7.9	82%	[4]

Signaling Pathways and Experimental Workflows





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Caption: BTK Signaling Pathway and Inhibition by BMS-986143.





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Caption: General Experimental Workflow for Evaluating BMS-986143.

Experimental Protocols Biochemical BTK Kinase Inhibition Assay (Luminescent-Based)

This assay determines the in vitro potency of **BMS-986143** against purified BTK enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

- Recombinant human BTK enzyme
- Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
- ATP
- BMS-986143
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit
- White opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence



- Compound Preparation: Prepare a serial dilution of **BMS-986143** in the appropriate kinase assay buffer. A typical starting concentration range is 1 μ M down to low pM. Include a DMSO vehicle control.
- Reaction Setup:
 - Add diluted BMS-986143 or vehicle to the wells of the assay plate.
 - Add a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.
 - Initiate the kinase reaction by adding ATP solution. The final concentrations of reactants should be optimized, but a starting point could be in the low nM range for BTK, a peptide substrate concentration near its Km, and an ATP concentration near its Km.[9]
- Incubation: Incubate the plate at 30°C for 60 minutes.[9]
- · Signal Detection:
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
 - Incubate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 [9]
 - Incubate at room temperature for 30-60 minutes.[9]
- Data Acquisition: Measure the luminescence using a plate reader.[9]
- Data Analysis: Calculate the percent inhibition for each BMS-986143 concentration relative
 to the vehicle control and determine the IC50 value by fitting the data to a four-parameter
 logistic dose-response curve.



Western Blot for BTK Autophosphorylation in a Cellular Context

This protocol assesses the ability of **BMS-986143** to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyrosine 223 (Y223).

Materials:

- · Ramos (or other suitable B-cell lymphoma) cell line
- Complete RPMI-1640 medium
- BMS-986143
- Anti-human IgM
- RIPA buffer with protease and phosphatase inhibitors
- · BCA or Bradford protein assay kit
- SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

- · Cell Treatment:
 - Culture Ramos cells in complete RPMI-1640 medium.
 - Seed cells at a density of 1 x 10⁶ cells/mL.



- Treat cells with serial dilutions of **BMS-986143** (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the cells with anti-human IgM (e.g., 10-12 μg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.
- · Cell Lysis and Protein Quantification:
 - Harvest cells by centrifugation and wash with ice-cold PBS.[10]
 - Lyse the cells with ice-cold RIPA buffer.[10]
 - Clarify the lysates by centrifugation and collect the supernatant.[10]
 - Determine the protein concentration of each lysate.[10]
- SDS-PAGE and Western Blotting:
 - Normalize protein lysates, add Laemmli sample buffer, and boil.[10]
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary anti-p-BTK (Y223) antibody overnight at 4°C.[9]
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Detection and Analysis:
 - Apply a chemiluminescent substrate and capture the signal using an imaging system.
 - Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal (the membrane can be stripped and re-probed for total BTK).[9]



 Determine the concentration-dependent inhibition of BTK autophosphorylation by BMS-986143.

Cell Viability Assay

This assay measures the effect of BMS-986143 on the viability of B-cell lymphoma cell lines.

Materials:

- B-cell lymphoma cell line (e.g., TMD8, REC-1)
- Complete cell culture medium
- BMS-986143
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[11]
- Compound Treatment: Add serial dilutions of BMS-986143 to the wells. Include a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[11]
- Assay Procedure:
 - Equilibrate the plate to room temperature.
 - Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
 [12]
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.[11]
- Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for the effect on cell viability.

In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of **BMS-986143** in a mouse model of rheumatoid arthritis.

Materials:

- DBA/1 male mice (8-10 weeks of age)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- BMS-986143
- Vehicle for oral gavage
- Calipers for measuring paw swelling

- Induction of Arthritis:
 - Emulsify bovine type II collagen in CFA.
 - Administer the primary immunization intradermally at the base of the tail.
 - After 21 days, administer a booster immunization with type II collagen emulsified in IFA.
- Treatment:



- Begin treatment with BMS-986143 (e.g., 15 and 45 mg/kg, administered by oral gavage twice daily) or vehicle upon the onset of visible signs of arthritis.[13]
- Assessment of Arthritis:
 - Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness).
 - Measure paw thickness using calipers every 2-3 days.
 - Assign a clinical score to each paw based on the severity of inflammation.
- Data Analysis:
 - Compare the mean arthritis scores and paw swelling between the BMS-986143-treated groups and the vehicle-treated group.
 - Calculate the percentage of inhibition of disease progression.[13]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for laboratory safety and animal care.

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